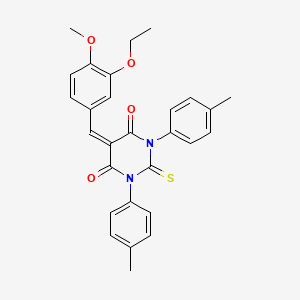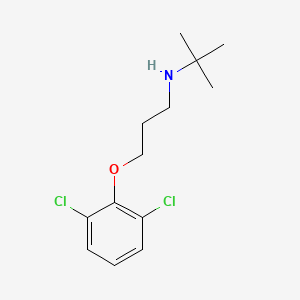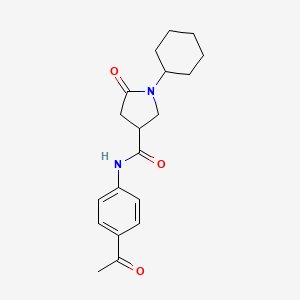![molecular formula C18H18ClF3N2 B4937954 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4937954.png)
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. TFMPP has been extensively studied for its potential use in scientific research due to its unique chemical properties.
科学研究应用
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in a variety of scientific research applications. One area of research involves the study of serotonin receptors. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as an agonist at the 5-HT1A and 5-HT2A receptors, and has been used to study the effects of these receptors on behavior and cognition. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been used in the study of drug abuse and addiction, as it has been shown to produce reinforcing effects in animal models.
作用机制
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as an agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine also acts as an antagonist at the 5-HT3 receptor, which is involved in the regulation of nausea and vomiting. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its reinforcing effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to produce a variety of biochemical and physiological effects. In animal models, 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been shown to increase locomotor activity, produce stereotypic behaviors, and induce hyperthermia. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has also been shown to produce changes in heart rate and blood pressure, as well as alterations in the levels of various neurotransmitters in the brain.
实验室实验的优点和局限性
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine also has a well-characterized mechanism of action, which makes it useful for studying the effects of serotonin receptors on behavior and cognition. However, 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has several limitations. It has been shown to produce variable effects in different animal species, and its effects may be influenced by factors such as dose, route of administration, and environmental conditions.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine. One area of research involves the development of new compounds that target the serotonin system, with the goal of developing drugs that are more effective and have fewer side effects than existing treatments. Another area of research involves the study of the long-term effects of 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine on behavior and cognition, as well as its potential for abuse and addiction. Additionally, 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine may have potential therapeutic uses in the treatment of psychiatric disorders such as anxiety and depression, and further research is needed to explore these possibilities.
合成方法
1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized using a variety of methods, including the reaction of 3-chlorophenylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. Another method involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(trifluoromethyl)benzylamine in the presence of a catalyst. These methods result in the formation of 1-(3-chlorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine as a white crystalline powder.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2/c19-15-5-3-6-16(12-15)24-10-8-23(9-11-24)13-14-4-1-2-7-17(14)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZQNLLSQJASOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-phenylpropyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4937874.png)
![2-methyl-N-[2-methyl-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]propanamide](/img/structure/B4937878.png)
![1-benzyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B4937885.png)
![N-(4-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4937896.png)
![2-(4-bromophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937902.png)

![4-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4937944.png)
![3-butyl-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4937946.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4937957.png)
![9-(4-methoxyphenyl)-2-(4-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B4937968.png)


